molecular formula C5H8ClN3O2 B2644482 2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride CAS No. 1955553-55-5

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride

Cat. No. B2644482
CAS RN: 1955553-55-5
M. Wt: 177.59
InChI Key: AIGQIAPYYRTGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative with the chemical formula C5H8N2O2.HCl. The compound is known for its pharmacological properties, making it a valuable tool in the study of various biological processes.

Scientific Research Applications

Synthesis Approaches

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a compound that shares structural similarities with various pyrimidine derivatives. Research has detailed synthesis methods for related compounds, offering insights into potential approaches for synthesizing this compound. For instance, a novel method for the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines was developed, showcasing a one-step process involving the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol. Some of these synthesized compounds exhibited significant anti-bacterial activity against gram-positive and gram-negative bacteria, indicating their potential in pharmaceutical applications (Deshmukh et al., 2009).

Structural and Molecular Analysis

Detailed investigations into the molecular structure and properties of pyrimidine derivatives provide valuable insights. For example, the study of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine via X-ray methods revealed the planar nature of their six-membered rings, characterized by significant double-bond character in the C—C and C—N bonds. The structure of these molecules is influenced by van der Waals forces between adjacent chlorine atoms and a network of hydrogen bonds, crucial for their stability and interactions (Clews & Cochran, 1948).

Biological Activity and Applications

Antitumor and Antiviral Properties

Some pyrimidine derivatives exhibit significant biological activity, making them potential candidates for drug development. For example, compounds synthesized from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one showed considerable in vitro cytotoxic activity against cancer cell lines. The molecular docking results suggest that hydrogen bonding interactions in the binding pocket may contribute to the cytotoxic effects, revealing the compounds' potential as anticancer agents (Toan et al., 2020). Additionally, certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates demonstrated potent growth inhibition against human tumor cells, indicating their promise as antitumor agents (Deng et al., 2009).

Antimicrobial Activity

Pyrimidine derivatives also exhibit antimicrobial properties. A study synthesized a variety of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines and evaluated their antimicrobial activity. Some compounds demonstrated significant activity, suggesting their potential use in combating microbial infections (Srinath et al., 2011).

properties

IUPAC Name

2-(aminomethyl)-4-hydroxy-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c6-2-3-7-4(9)1-5(10)8-3;/h1H,2,6H2,(H2,7,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGQIAPYYRTGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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